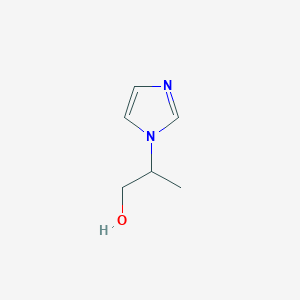

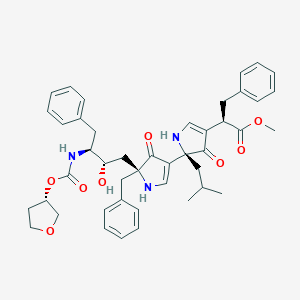

![molecular formula C9H13N5 B067713 6-肼基-1,3,4-三甲基-1H-吡唑并[3,4-b]吡啶 CAS No. 175202-00-3](/img/structure/B67713.png)

6-肼基-1,3,4-三甲基-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

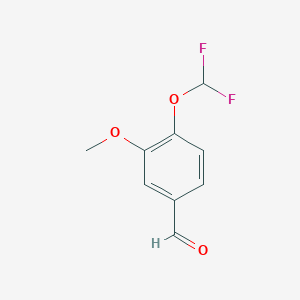

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential in various chemical syntheses and biomedical applications. The compound's structure involves a pyrazolo[3,4-b]pyridine core substituted with hydrazino and methyl groups, contributing to its distinctive chemical properties and reactivity.

Synthesis Analysis

Synthesis of derivatives related to 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has been explored through various methodologies. For instance, a notable approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, demonstrating the versatility of these heterocycles as dipolarophiles in synthesizing pharmacologically active compounds (Johnston et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic methods such as FTIR and NMR. These analytical techniques aid in elucidating the compound's framework, including the positions and environments of the hydrazino and methyl groups, which are crucial for understanding its chemical behavior and interactions (Güngör, 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its potential as a precursor for synthesizing a wide array of heterocyclic compounds. Reactions such as cycloadditions, condensations, and nucleophilic substitutions are pivotal in extending the chemical versatility of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, leading to the creation of pharmacologically active molecules and novel heterocyclic systems (Donaire-Arias et al., 2022).

科学研究应用

乙酰胆碱酯酶抑制

已经合成并评估了基于 6-肼基-1,3,4-三甲基-1H-吡唑并[3,4-b]吡啶的化合物对乙酰胆碱酯酶 (AChE) 的抑制活性。与参考化合物相比,一种特定化合物表现出更强的 AChE 抑制活性,表明在治疗阿尔茨海默病等疾病中具有潜在应用。分子对接研究通过显示显着的结合亲和力 (Güngör,2023) 来支持这些发现。

抗菌和抗肿瘤活性

吡喃并[3,4-c][1,2,4]三唑并-[4,3-a]吡啶和 8-(吡唑-1-基)吡喃并[3,4-c]吡啶的衍生物的合成已被报道,其中吡喃并[3,4-c]吡啶的 8-肼基衍生物导致了新的三环杂环系统。这些化合物显示出抗菌和抗肿瘤活性,证明了它们在治疗应用中的潜力 (Paronikyan 等,2016)。

新型化合物的合成

6-肼基衍生物的反应性已被用于合成新型化合物,包括具有作为抗菌剂潜力的吡唑并[3,4-b]吡啶衍生物。该合成过程说明了 6-肼基-1,3,4-三甲基-1H-吡唑并[3,4-b]吡啶结构的化学通用性及其在制造生物活性分子的效用 (Ali,2009)。

神经活性

由 8-肼基衍生物合成的 8-吡唑-1-基吡喃并[3,4-c]吡啶的新型 S-烷基衍生物已显示出神经活性。这些化合物在研究剂量下表现出抗焦虑和抗抑郁作用,而没有肌肉松弛,表明在治疗神经系统疾病中具有潜在应用 (Dashyan 等,2022)。

抗癌剂

新型的腙和唑官能化的吡唑并[3,4-b]吡啶衍生物已被合成并评估为抗癌剂。某些衍生物对人癌细胞系表现出有希望的活性,突出了这些化合物在癌症治疗中的潜力 (Nagender 等,2016)。

生物医学应用

对 1H-吡唑并[3,4-b]吡啶的合成和生物医学应用进行了综述,涵盖了用于其制备的取代基和合成方法的多样性。由于其结构多样性和生物活性,这些化合物在各种生物医学领域中得到应用 (Donaire-Arias 等,2022)。

安全和危害

According to the safety data sheet, this compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXPLOECYNSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)C)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381049 |

Source

|

| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

175202-00-3 |

Source

|

| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

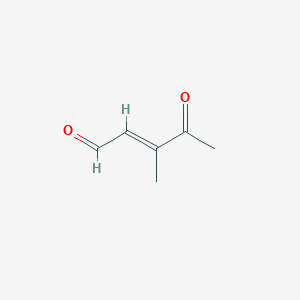

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

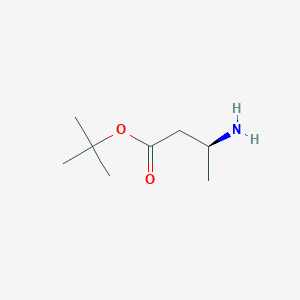

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

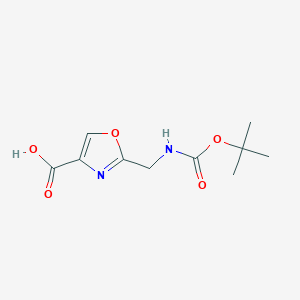

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)